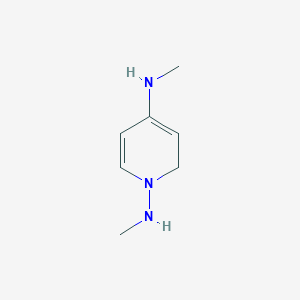

1,4-Dimethylaminopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethylaminopyridine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Acylation and Esterification Reactions

DMAP accelerates acyl transfer reactions by forming reactive N-acylpyridinium intermediates. Key applications include:

Steglich Esterification

-

Mechanism : DMAP reacts with anhydrides to generate an acetylpyridinium ion, which undergoes nucleophilic attack by alcohols. Acetate acts as a Brønsted base to deprotonate the alcohol, enabling ester formation .

-

Efficiency : Reactions proceed up to 10,000× faster than with pyridine alone. For example, phenylacetic acid reacts with phenyl isocyanate in 1,2-dichloroethane at 24°C to yield 66% amide in <5 min (vs. 53% after 2h with pyridine) .

Amide Coupling

-

DMAP facilitates carbodiimide-mediated couplings (e.g., EDC/DMAP), improving yields in peptide synthesis .

Oxidation Reactions

DMAP enables metal-free aerobic oxidations under mild conditions:

Aryl α-Halo Esters to α-Keto Esters

-

Yield : Up to 95% (Table 1).

-

Mechanism : DMAP generates pyridinium ylides with aryl α-halo esters, which undergo [3+2] cycloaddition with O₂. Rearomatization drives dioxirane formation, yielding α-keto esters (Scheme 1) .

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Br-C₆H₄COOEt | 4-O-C₆H₄COCOOEt | 95 |

| 2 | 3-Cl-C₆H₄COOEt | 3-Cl-C₆H₄COCOOEt | 88 |

Table 1 : Oxidation of aryl α-halo esters catalyzed by DMAP .

Multicomponent Reactions (MCRs)

DMAP efficiently catalyzes MCRs for heterocycle synthesis:

1,4-Pyranonaphthoquinone Derivatives

-

Components : 1,4-Naphthoquinone, malononitrile, arylaldehydes .

-

Conditions : Microwave irradiation, ethanol, 10 mol% DMAP.

-

Yield : 67–73% (12 examples).

-

Applications : Antimicrobial agents with activity against Candida albicans and Staphylococcus aureus .

Silylation and Phosphorylation

-

Silylation : DMAP catalyzes tert-butyldimethylsilyl (TBS) protections of alcohols, enhancing reaction rates via silylpyridinium intermediates .

-

Phosphorylation : Efficient in synthesizing phosphate esters, critical for nucleotide chemistry .

Enantioselective Acyl Transfer

Chiral DMAP derivatives enable kinetic resolution of secondary alcohols. For example:

-

Substrate : (±)-1-Phenylethanol.

-

Catalyst : (R)-DMAP analog (10 mol%).

Reaction with Electrophilic Reagents

DMAP undergoes direct transformations:

-

Quaternization : Reacts with methyl iodide to form N-methyl-DMAP salts .

-

Nitration : HNO₃/H₂SO₄ yields 3-nitro-DMAP (81%) and 3,5-dinitro-DMAP under forcing conditions .

DMAP’s broad utility stems from its dual role as a nucleophilic catalyst and Brønsted base. Its applications span pharmaceuticals, materials science, and asymmetric synthesis, making it indispensable in modern organic chemistry.

Eigenschaften

Molekularformel |

C7H13N3 |

|---|---|

Molekulargewicht |

139.20 g/mol |

IUPAC-Name |

1-N,4-N-dimethyl-2H-pyridine-1,4-diamine |

InChI |

InChI=1S/C7H13N3/c1-8-7-3-5-10(9-2)6-4-7/h3-5,8-9H,6H2,1-2H3 |

InChI-Schlüssel |

BWZHKRSSCFRVIE-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CCN(C=C1)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.